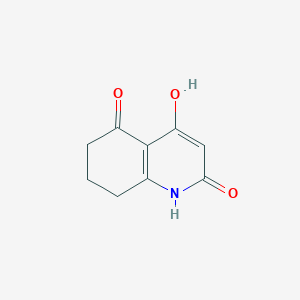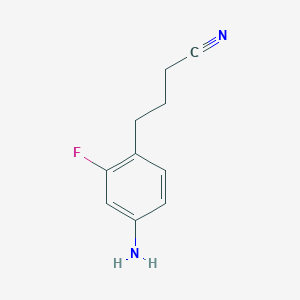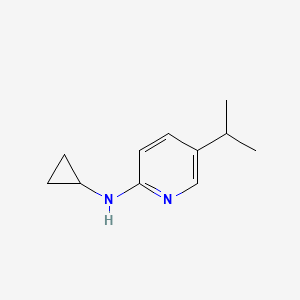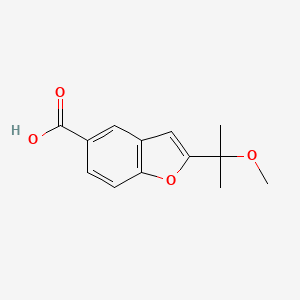![molecular formula C10H20N2O B1399587 1-[(氧杂环己烷-4-基)甲基]吡咯烷-3-胺 CAS No. 1247138-68-6](/img/structure/B1399587.png)
1-[(氧杂环己烷-4-基)甲基]吡咯烷-3-胺
描述
1-[(Oxan-4-yl)methyl]pyrrolidin-3-amine is a chemical compound that features a pyrrolidine ring substituted with an oxan-4-ylmethyl group
科学研究应用
1-[(Oxan-4-yl)methyl]pyrrolidin-3-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals.
作用机制
Pharmacokinetics
Pyrrolidine compounds are known for their efficient exploration of the pharmacophore space due to sp3-hybridization, contribution to the stereochemistry of the molecule, and increased three-dimensional coverage due to the non-planarity of the ring . These properties could potentially influence the bioavailability of OPM.
生化分析
Biochemical Properties
1-[(Oxan-4-yl)methyl]pyrrolidin-3-amine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to exhibit binding interactions with certain receptors, which can influence the activity of these receptors . The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which stabilize the binding of 1-[(Oxan-4-yl)methyl]pyrrolidin-3-amine to its target molecules.
Cellular Effects
1-[(Oxan-4-yl)methyl]pyrrolidin-3-amine affects various types of cells and cellular processes. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, it can activate or inhibit specific signaling pathways, leading to changes in gene expression that affect cellular behavior. Additionally, 1-[(Oxan-4-yl)methyl]pyrrolidin-3-amine can alter metabolic processes, impacting the overall metabolic flux within cells.
Molecular Mechanism
The molecular mechanism of 1-[(Oxan-4-yl)methyl]pyrrolidin-3-amine involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It can bind to specific enzymes, either inhibiting or activating their activity, which in turn affects downstream biochemical pathways. Additionally, 1-[(Oxan-4-yl)methyl]pyrrolidin-3-amine can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the expression of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-[(Oxan-4-yl)methyl]pyrrolidin-3-amine can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function . Studies have shown that 1-[(Oxan-4-yl)methyl]pyrrolidin-3-amine remains stable under certain conditions, but it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to 1-[(Oxan-4-yl)methyl]pyrrolidin-3-amine can result in sustained changes in cellular function, which may be beneficial or detrimental depending on the context.
Metabolic Pathways
1-[(Oxan-4-yl)methyl]pyrrolidin-3-amine is involved in various metabolic pathways . It interacts with specific enzymes and cofactors, influencing the metabolic flux and levels of metabolites within cells. For example, it can be metabolized by enzymes in the liver, leading to the formation of metabolites that may have different biological activities. The compound’s involvement in metabolic pathways can affect its overall efficacy and safety.
Transport and Distribution
The transport and distribution of 1-[(Oxan-4-yl)methyl]pyrrolidin-3-amine within cells and tissues are critical for its biological activity . The compound can be transported by specific transporters or binding proteins, which influence its localization and accumulation within cells. The distribution of 1-[(Oxan-4-yl)methyl]pyrrolidin-3-amine can affect its efficacy, as it needs to reach its target sites to exert its biological effects.
Subcellular Localization
The subcellular localization of 1-[(Oxan-4-yl)methyl]pyrrolidin-3-amine is important for its activity and function . The compound can be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications. For example, it may localize to the nucleus to interact with transcription factors or to the mitochondria to influence metabolic processes. The subcellular localization of 1-[(Oxan-4-yl)methyl]pyrrolidin-3-amine can determine its specific biological effects.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(Oxan-4-yl)methyl]pyrrolidin-3-amine typically involves the reaction of pyrrolidine derivatives with oxan-4-ylmethyl halides under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydride or potassium carbonate to facilitate the nucleophilic substitution.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions: 1-[(Oxan-4-yl)methyl]pyrrolidin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxan-4-ylmethyl pyrrolidin-3-one derivatives.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to yield reduced amine derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products Formed:
Oxidation: Oxan-4-ylmethyl pyrrolidin-3-one derivatives.
Reduction: Reduced amine derivatives.
Substitution: Various N-substituted pyrrolidine derivatives.
相似化合物的比较
Pyrrolidine: A simpler analog without the oxan-4-ylmethyl group.
Oxan-4-ylmethyl pyrrolidin-3-one: An oxidized derivative.
N-substituted pyrrolidines: Compounds with various substituents at the nitrogen atom.
Uniqueness: 1-[(Oxan-4-yl)methyl]pyrrolidin-3-amine is unique due to the presence of both the oxan-4-ylmethyl group and the pyrrolidine ring, which confer specific chemical and biological properties
属性
IUPAC Name |
1-(oxan-4-ylmethyl)pyrrolidin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O/c11-10-1-4-12(8-10)7-9-2-5-13-6-3-9/h9-10H,1-8,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEACVSCSNAGWGQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N)CC2CCOCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Diethyl({[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl})amine](/img/structure/B1399504.png)
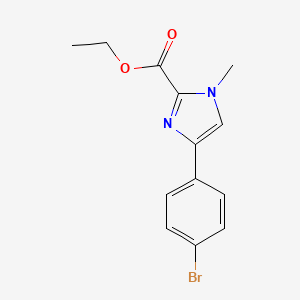
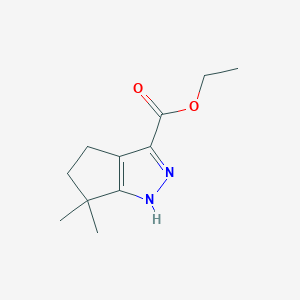
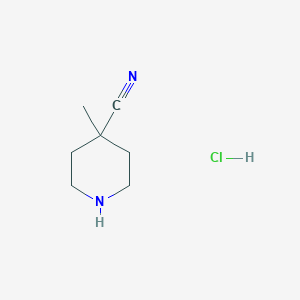
![Methyl 6,7-dihydro-6-oxo-5H-pyrrolo[2,3-D]pyrimidine-4-carboxylate](/img/structure/B1399511.png)
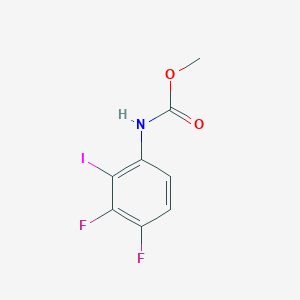

![2-Boc-1,2,3,4-tetrahydropyrrolo-[3,2,1-jk][1,4]benzodiazepine](/img/structure/B1399518.png)
